3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine
Description
The compound 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 4-methylphenyl group at position 6 and a 3-bromophenyl-1,2,4-oxadiazole moiety linked via a methylthio bridge at position 3. Its molecular formula is C₂₀H₁₄BrN₅OS, with a molecular weight of 460.33 g/mol.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c1-13-5-7-14(8-6-13)17-9-10-19(24-23-17)27-12-18-22-20(25-26-18)15-3-2-4-16(21)11-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSATBSUDIKAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine is a novel synthetic derivative that incorporates a pyridazine core with oxadiazole and thioether functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₈H₁₂BrN₃O₂
- Molecular Weight : 382.22 g/mol
- IUPAC Name : this compound
- LogP : 4.887 (indicating lipophilicity)
- Water Solubility : LogSw = -4.62 (poorly soluble in water)
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds related to oxadiazole derivatives. While specific data on the target compound is limited, related compounds have demonstrated significant activity against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to the target have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for antimicrobial efficacy; compounds with oxadiazole moieties have been reported to reduce biofilm formation significantly.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied, particularly their effects on various cancer cell lines.
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Cytotoxicity Studies :
- Compounds derived from the oxadiazole framework have shown IC₅₀ values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- For instance, some derivatives exhibited IC₅₀ values as low as 0.12–2.78 μM against MCF-7 cells, indicating potent cytotoxic effects .
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Mechanism of Action :
- Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
- Molecular docking studies suggest strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression, which may enhance their therapeutic potential.
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's ability to inhibit tumor cell proliferation can be attributed to its structural features that allow interaction with biological targets involved in cancer progression .
Anticonvulsant Activity
The anticonvulsant properties of oxadiazole derivatives have been documented in several studies. The structure of the compound suggests it may interact with neurotransmitter systems, potentially leading to seizure protection in animal models. For example, thiazole-linked compounds have demonstrated effective anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models .
| Compound | Model | Median Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MES | 24.38 | |
| Thiazole-Pyridine Hybrid | PTZ | 88.23 |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, a series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The study concluded that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity, indicating that structural modifications could optimize therapeutic efficacy .
Case Study 2: Anticonvulsant Screening
A comprehensive evaluation of thiazole-integrated compounds revealed promising anticonvulsant properties. In this study, various analogues were tested for their efficacy in seizure models, demonstrating that certain structural features were critical for enhancing activity against seizures induced by electrical stimulation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings :
Electronic Effects :
- The 3-bromophenyl group in the target compound is electron-withdrawing, which may enhance binding interactions in biological systems compared to electron-donating groups like methoxy .
- The trifluoromethyl group in the analog from provides stronger electron-withdrawing effects and higher metabolic stability, but at the cost of increased molecular weight .
Ethyl groups further reduce solubility compared to methyl . The methylsulfanyl group in one analog introduces a sulfur atom, which may improve polar interactions but could also increase oxidation susceptibility .
Molecular Weight and Lipophilicity: The target compound’s bromine atom increases its molecular weight (460.33 g/mol) compared to non-halogenated analogs (e.g., 402.52–418.52 g/mol). Bromine also elevates logP values, suggesting higher membrane permeability .
Synthetic Accessibility: Thioether linkages, common in these compounds, are typically formed via nucleophilic substitution or coupling reactions (e.g., using thiosemicarbazides or amidoximes as precursors) .
Q & A
Q. What are the key steps and parameters in synthesizing this compound?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under reflux conditions (e.g., using ethanol/HCl).
- Step 2 : Thioether linkage formation between the oxadiazole and pyridazine moieties using a mercapto-methyl intermediate, requiring pH control (~7–8) to avoid oxidation.
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Critical parameters include temperature (60–80°C for cyclization), solvent polarity, and inert atmosphere for sulfur-containing intermediates to prevent disulfide formation .
Q. Which analytical techniques are essential for characterizing this compound?
- TLC : Monitor reaction progress (Rf values compared to intermediates).
- NMR : Confirm structure (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups).
- HRMS : Verify molecular weight (expected ~485.4 g/mol).
- FTIR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
Q. What are the potential research applications of this compound?
- Medicinal Chemistry : Investigation as a kinase inhibitor due to pyridazine’s electron-deficient core.
- Material Science : Study of π-π stacking interactions for organic semiconductors.
- Chemical Biology : Probe for protein-ligand binding via bromophenyl’s halogen-bonding capability .
Q. How do the functional groups influence reactivity?
- Bromophenyl : Participates in Suzuki couplings for derivatization.
- Oxadiazole : Enhances metabolic stability in bioactive molecules.
- Pyridazine : Acts as a hydrogen-bond acceptor, influencing solubility .
Q. What stability considerations are critical during storage?
Store under inert gas (N₂/Ar) at –20°C to prevent thioether oxidation. Avoid prolonged exposure to light due to bromophenyl’s photolability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to evaluate:
- Catalysts : Pd(PPh₃)₄ vs. CuI for cross-coupling steps.
- Solvent Systems : DMF vs. THF for oxadiazole cyclization.
- Temperature Gradients : Impact on byproduct formation.
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temp (°C) | 60–100 | 80 | +15% |
| pH for Thioether | 6–9 | 7.5 | Purity >95% |
Q. How to design a biological assay to evaluate its kinase inhibition potential?
- Target Selection : Prioritize kinases with ATP-binding pockets (e.g., EGFR, VEGFR).
- Assay Protocol :
- Use fluorescence-based ADP-Glo™ assay.
- Test IC₅₀ values at 1–100 µM concentrations.
- Include staurosporine as a positive control.
- Data Validation : Confirm binding via SPR (surface plasmon resonance) .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina to simulate binding with kinase domains.
- QSAR Modeling : Use substituent descriptors (Hammett σ, LogP) for pyridazine derivatives.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns .
Q. How to experimentally assess its electronic properties for material science?
- Cyclic Voltammetry : Measure HOMO/LUMO levels (expected Eg ~3.1 eV).
- UV-Vis Spectroscopy : Analyze π-π* transitions (λmax ~320 nm).
- X-Ray Crystallography : Resolve crystal packing and intermolecular interactions .
Q. How to resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀).
- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays.
- Batch Analysis : Check for impurities (e.g., residual Pd) via ICP-MS .
Methodological Guidance
- Synthesis Optimization : Prioritize reaction monitoring with inline FTIR to detect intermediates in real time.
- Data Contradictions : Use LC-MS/MS to confirm compound identity when replicating literature procedures.
- Biological Testing : Include 3D tumor spheroid models for in vitro-to-in vivo translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
